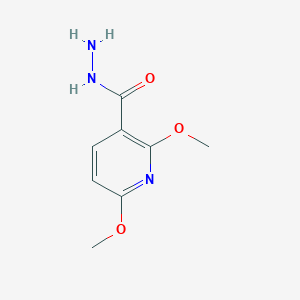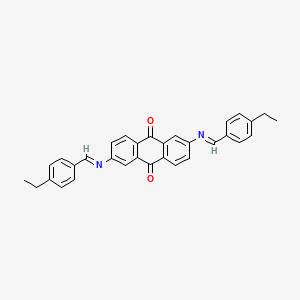
1-(2,3-Dihydro-1H-inden-2-yl)guanidinedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydro-1H-inden-2-yl)guanidinedihydrochloride is a chemical compound with the molecular formula C10H15Cl2N3. It is primarily used in research settings and has various applications in chemistry, biology, and medicine. The compound is known for its unique structure, which includes a dihydroindenyl group attached to a guanidine moiety, making it a subject of interest for various scientific studies .
Vorbereitungsmethoden
The synthesis of 1-(2,3-Dihydro-1H-inden-2-yl)guanidinedihydrochloride involves several steps. One common method includes the reaction of 2,3-dihydro-1H-indene with guanidine in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions typically involve:
Temperature: Moderate heating (50-70°C)
Solvent: Aqueous or alcoholic medium
Catalyst: Acidic catalyst like hydrochloric acid
Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .
Analyse Chemischer Reaktionen
1-(2,3-Dihydro-1H-inden-2-yl)guanidinedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the guanidine moiety, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dihydro-1H-inden-2-yl)guanidinedihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes
Wirkmechanismus
The mechanism of action of 1-(2,3-Dihydro-1H-inden-2-yl)guanidinedihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(2,3-Dihydro-1H-inden-2-yl)guanidinedihydrochloride can be compared with other similar compounds, such as:
1-(2,3-Dihydro-1H-inden-2-yl)guanidine: Similar structure but without the dihydrochloride salt form.
2,3-Dihydro-1H-inden-1-one derivatives: Compounds with similar dihydroindenyl groups but different functional groups attached.
Guanidine derivatives: Compounds with guanidine moieties but different substituents.
The uniqueness of this compound lies in its specific combination of the dihydroindenyl group and guanidine moiety, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C10H15Cl2N3 |
|---|---|
Molekulargewicht |
248.15 g/mol |
IUPAC-Name |
2-(2,3-dihydro-1H-inden-2-yl)guanidine;dihydrochloride |
InChI |
InChI=1S/C10H13N3.2ClH/c11-10(12)13-9-5-7-3-1-2-4-8(7)6-9;;/h1-4,9H,5-6H2,(H4,11,12,13);2*1H |
InChI-Schlüssel |
CWOOYXWAVXQKGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC2=CC=CC=C21)N=C(N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


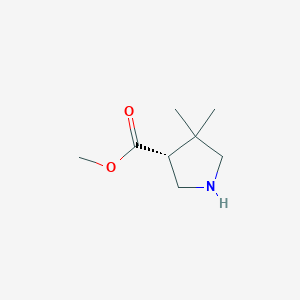
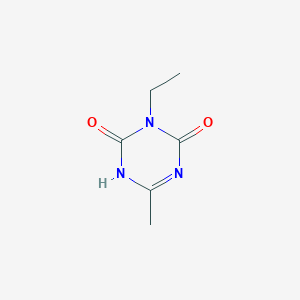



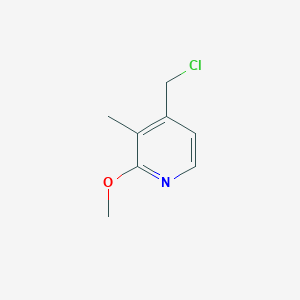
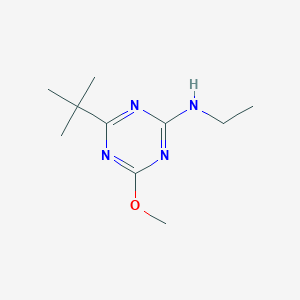
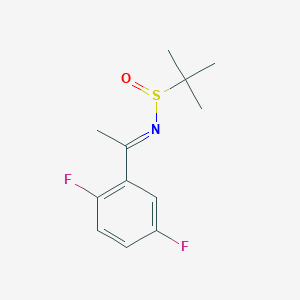
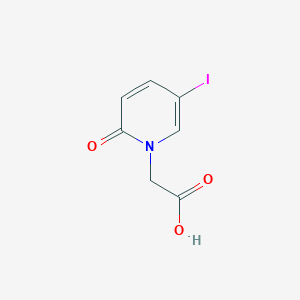
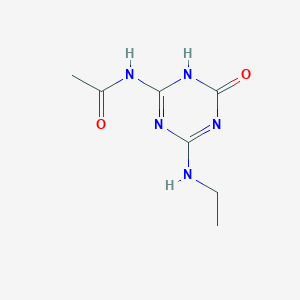
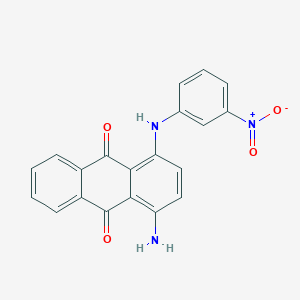
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylicacid,2-(hydroxymethyl)-,1,1-dimethylethylester,(2R,5R)-rel-](/img/structure/B13131320.png)
